

# Synthesis of 4-Methylenepiperidine from N-Boc-4-piperidone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-Methylenepiperidine

Cat. No.: B3104435

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This document provides detailed application notes and experimental protocols for the synthesis of **4-Methylenepiperidine**, a key intermediate in pharmaceutical development, using N-Boc-4-piperidone as the starting material. The primary focus is on the widely-used Wittig reaction, with a comparative overview of alternative olefination methods.

## Introduction

**4-Methylenepiperidine** is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation from the readily available N-Boc-4-piperidone involves two key steps: the methylenation of the ketone and the subsequent deprotection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed under acidic conditions, making this a common synthetic strategy.

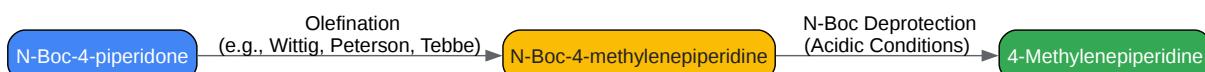
This guide outlines the prevalent synthetic routes, provides detailed experimental procedures, and presents a comparative analysis of different olefination methodologies to assist researchers in selecting the most suitable approach for their specific needs.

## Synthetic Pathways Overview

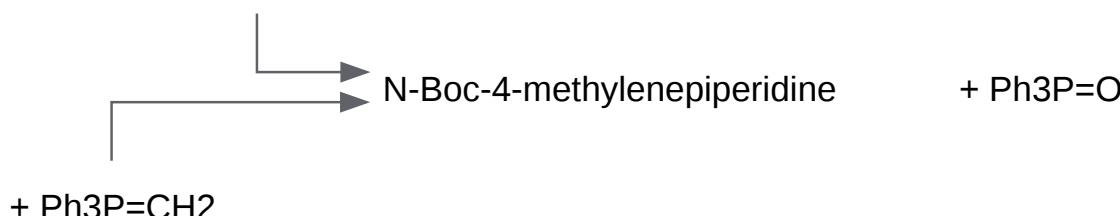
The conversion of N-Boc-4-piperidone to **4-Methylenepiperidine** is a two-step process. The first and most critical step is the olefination of the carbonyl group to introduce the methylene

moiety, yielding **N-Boc-4-methylenepiperidine**. The second step involves the removal of the Boc protecting group to afford the final product, typically as a hydrochloride salt.

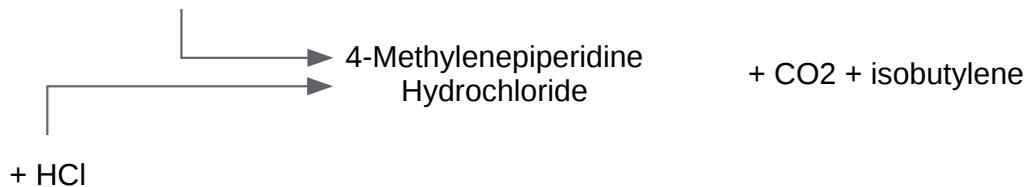
Several olefination reactions can be employed for the first step, with the Wittig reaction being the most common. Alternative methods such as the Peterson olefination and the Tebbe or Petasis reactions offer different advantages and are also discussed.

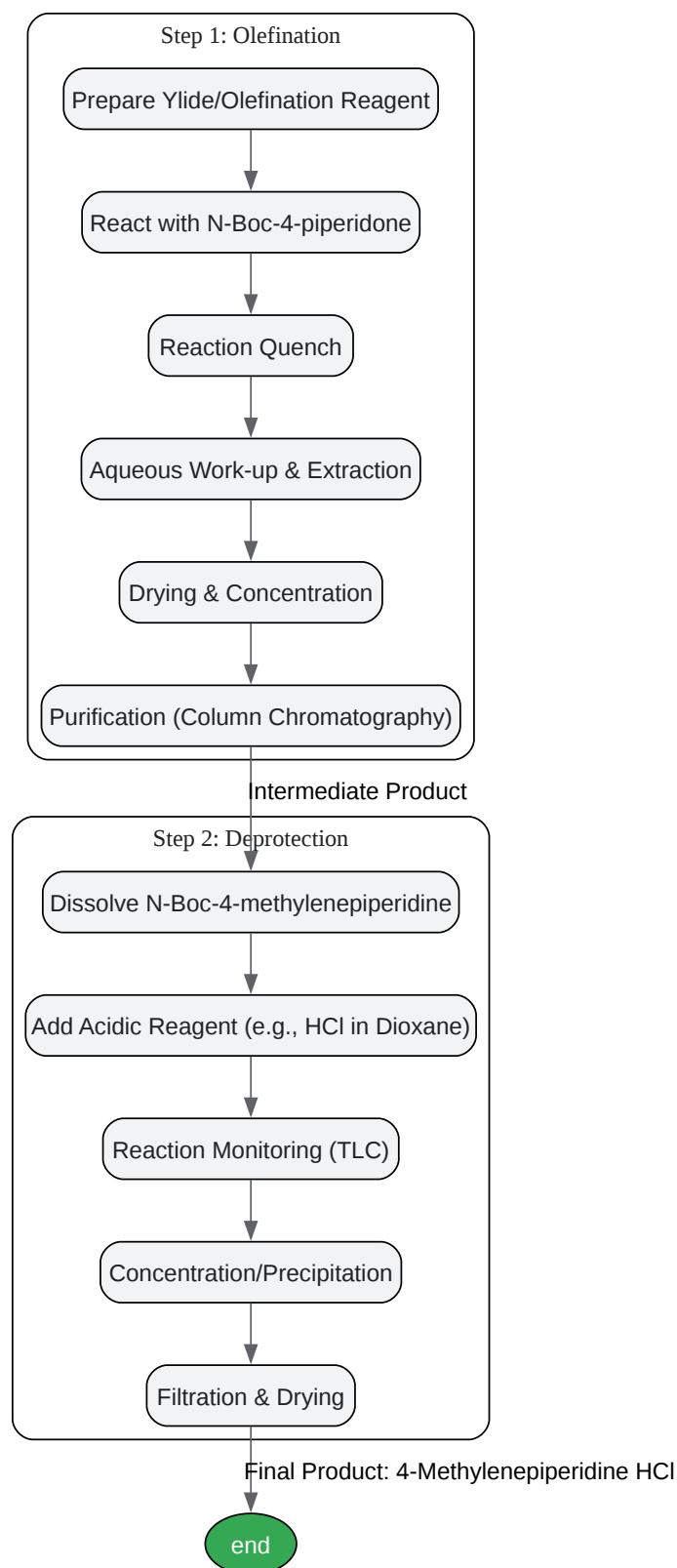


N-Boc-4-piperidone



N-Boc-4-methylenepiperidine



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